molecular formula C28H29N5O4 B2843156 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide CAS No. 1111421-51-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B2843156
CAS No.: 1111421-51-2
M. Wt: 499.571
InChI Key: YTMHVUJNLNSCAC-UHFFFAOYSA-N
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Description

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide features a pyrazolo[1,5-a]pyrazine core fused with a 4-ethoxyphenyl substituent at position 2. This structure combines electron-rich aromatic systems (benzodioxole and ethoxyphenyl) with a polar carboxamide, balancing lipophilicity and solubility .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-2-35-22-6-4-20(5-7-22)23-16-24-27(29-11-14-33(24)31-23)32-12-9-21(10-13-32)28(34)30-17-19-3-8-25-26(15-19)37-18-36-25/h3-8,11,14-16,21H,2,9-10,12-13,17-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHVUJNLNSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidine (e.g., ) or pyrazolo[1,5-a]pyrimidine () scaffolds. The nitrogen arrangement in pyrazolo[1,5-a]pyrazine may influence π-π stacking and hydrogen bonding in biological targets compared to pyrimidine-based cores .

Table 1: Core Structure Comparisons
Compound Core Key Features Biological Implications Reference
Pyrazolo[1,5-a]pyrazine Two adjacent nitrogen atoms in the fused ring Enhanced electron-deficient character
Pyrazolo[3,4-d]pyrimidine Pyrimidine-like N arrangement Broader hydrogen-bonding capacity
Pyrazolo[1,5-c][1,3]benzoxazine Oxygen-containing fused ring Altered solubility and steric effects

Substituent Effects

Aromatic Substituents
  • 4-Ethoxyphenyl (Target) : The ethoxy group provides moderate electron-donating effects and lipophilicity, optimizing membrane permeability and metabolic stability.
  • 4-Fluorophenyl () : Fluorine enhances electronegativity and bioavailability via C-F bond stability, but lacks the alkoxy group’s solubility-enhancing effects .
Alkoxy Chain Variations
  • Ethoxy (Target) vs.

Functional Group Modifications

Piperidine Moieties
  • Carboxamide (Target) : The carboxamide group enhances hydrogen-bonding capacity and solubility compared to carboxylic acid derivatives (e.g., ’s piperidine-4-carboxylic acid) while maintaining moderate lipophilicity .
  • Carbothioamide () : Replacing oxygen with sulfur in the amide group increases lipophilicity and may alter metabolic pathways .
Benzodioxole vs. Other Aromatic Systems

The benzodioxolylmethyl group in the target compound offers metabolic protection via the methylenedioxy bridge, contrasting with chlorophenyl () or thiophene () substituents, which may introduce different toxicity profiles .

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